

Diethyl benzylmalonate as a chemical intermediate in organic synthesis

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Compound of Interest

Compound Name: Diethyl benzylmalonate

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An In-depth Technical Guide to **Diethyl Benzylmalonate** as a Chemical Intermediate in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

Diethyl benzylmalonate (CAS No. 607-81-8) is a pivotal chemical intermediate in the field of organic synthesis.[1][2][3] As a derivative of malonic acid, its unique structural features, particularly the activated methylene group flanked by two ester functionalities, render it a versatile precursor for the construction of complex molecular architectures.[1][4] This guide provides a comprehensive overview of the synthesis, physical and chemical properties, and core reactivity of **diethyl benzylmalonate**. Furthermore, it delves into its significant applications in the synthesis of pharmaceuticals, including barbiturates and other bioactive molecules, supported by detailed experimental protocols and reaction diagrams.[4][5]

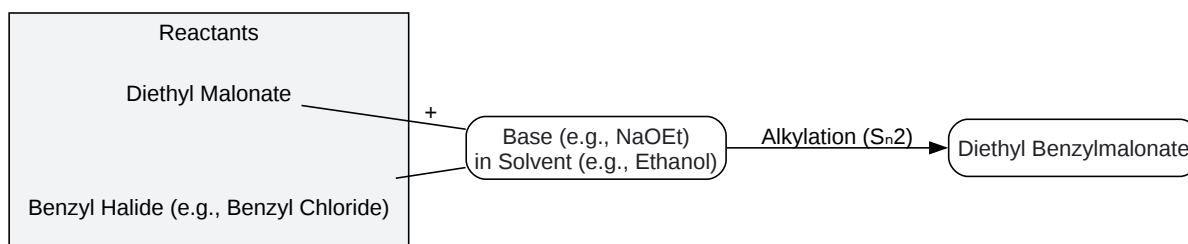
Chemical and Physical Properties

Diethyl benzylmalonate is typically a colorless to pale yellow liquid with a mild, ester-like odor.[4][6] It is sparingly soluble in water but readily soluble in common organic solvents such as ethanol and acetone.[4] The physical and chemical properties of **diethyl benzylmalonate** are summarized in the table below.

Property	Value	Reference
CAS Number	607-81-8	[1][2][3][7][8]
Molecular Formula	C ₁₄ H ₁₈ O ₄	[3][6][7]
Molecular Weight	250.29 g/mol	[3][6][8]
Appearance	Clear, colorless to pale yellow liquid	[3][4][7]
Boiling Point	162-163 °C at 10 mmHg	[2][3][6]
300 °C at 760 mmHg	[7][8]	
Melting Point	164-166 °C	[6][7]
Density	1.064 g/mL at 25 °C	[2][3][6]
Refractive Index (n _D ²⁰)	1.486	[2][3][6]
Flash Point	>110 °C (>230 °F)	[6][9]
Solubility	Insoluble in water; soluble in organic solvents.	[4][7]

Synthesis of Diethyl Benzylmalonate

The most common and industrially practiced method for synthesizing **diethyl benzylmalonate** is through the classical malonic ester synthesis pathway.[4] This involves the alkylation of diethyl malonate with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a strong base like sodium ethoxide.[4]



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Caption: Synthesis of **Diethyl Benzylmalonate** via Alkylation.

Experimental Protocol: Synthesis of Diethyl Benzylmalonate

This protocol outlines a general procedure for the synthesis of **diethyl benzylmalonate**.

Materials:

- Diethyl malonate
- Benzyl chloride
- Sodium metal
- Absolute ethanol (anhydrous)
- Diethyl ether
- Saturated aqueous ammonium chloride solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- **Preparation of Sodium Ethoxide:** In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen), dissolve sodium metal (1.0 equivalent) in absolute ethanol to form sodium ethoxide. The reaction is exothermic and may require cooling.[\[10\]](#)[\[11\]](#)
- **Enolate Formation:** To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.05 equivalents) dropwise at room temperature. Stir the mixture for 30 minutes to ensure the complete formation of the malonate enolate.[\[10\]](#)
- **Alkylation:** Add benzyl chloride (1.0 equivalent) dropwise to the enolate solution. After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[\[10\]](#)
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract the product with diethyl ether.[\[10\]](#)
- **Purification:** Wash the combined organic layers with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure **diethyl benzylmalonate**.[\[11\]](#)[\[12\]](#)

Core Reactivity and Synthetic Applications

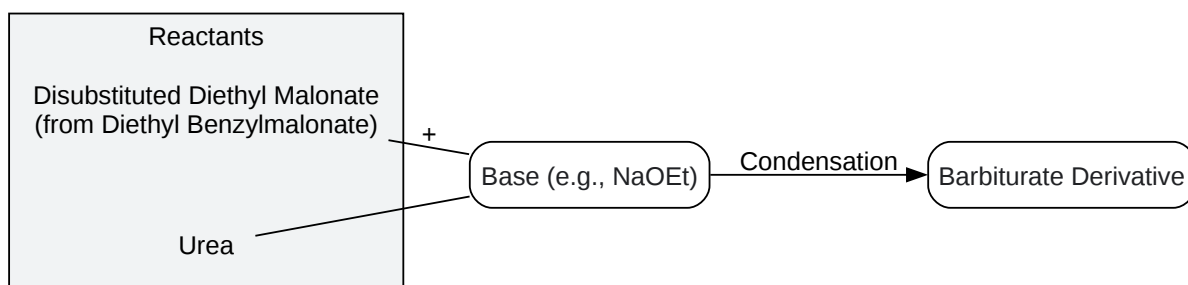
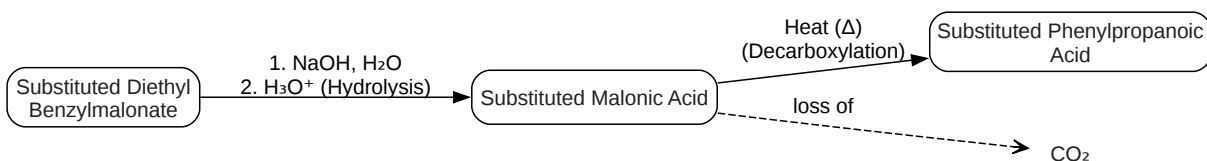
Diethyl benzylmalonate is a cornerstone intermediate due to its predictable reactivity, which allows for the construction of diverse and complex molecular frameworks.[\[1\]](#)

Alkylation Reactions

The true synthetic utility of **diethyl benzylmalonate** lies in its ability to undergo a second alkylation. The presence of the benzyl group provides a starting point for creating more complex structures, including those with crucial quaternary carbon centers.[\[1\]](#) The remaining acidic proton on the α -carbon can be removed by a strong base to form a new enolate, which can then be attacked by a second, different electrophile (R-X).

Diethyl Benzylmalonate — 1. Base (e.g., NaH)

2. Alkyl Halide (R-X) — Sequential Alkylation → α -Alkyl- α -benzyl Diethyl Malonate



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